molecular formula C9H7BrO4 B2774746 Methyl 4-bromo-5-formyl-2-hydroxybenzoate CAS No. 2219371-35-2

Methyl 4-bromo-5-formyl-2-hydroxybenzoate

Cat. No.: B2774746
CAS No.: 2219371-35-2
M. Wt: 259.055
InChI Key: NJDWAEAOFYHXTP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-formyl-2-hydroxybenzoate is an organic compound with the molecular formula C9H7BrO4 and a molecular weight of 259.06 g/mol It is a derivative of benzoic acid, featuring a bromine atom, a formyl group, and a hydroxyl group on the benzene ring, along with a methyl ester functional group

Properties

IUPAC Name

methyl 4-bromo-5-formyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDWAEAOFYHXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-formyl-2-hydroxybenzoate typically involves the bromination of methyl 2-hydroxybenzoate followed by formylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The formylation step can be achieved using formylating agents like formic acid or formyl chloride under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-formyl-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-5-formyl-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-formyl-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-hydroxybenzoate
  • Methyl 2-bromo-5-hydroxybenzoate
  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Uniqueness

Methyl 4-bromo-5-formyl-2-hydroxybenzoate is unique due to the presence of both a formyl group and a bromine atom on the benzene ring, which imparts distinct chemical properties and reactivity.

Biological Activity

Methyl 4-bromo-5-formyl-2-hydroxybenzoate, a compound with significant potential in medicinal chemistry, exhibits diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C9H7BrO4
  • Molecular Weight : 249.05 g/mol
  • Functional Groups :
    • Formyl group (-CHO)
    • Hydroxy group (-OH)
    • Bromine atom (Br)

This unique combination of functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group can participate in hydrogen bonding, enhancing binding affinity to target sites. The bromine atom may influence the compound's reactivity and stability, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus46.9 µg/mL
Pseudomonas aeruginosa93.7 µg/mL

These findings suggest its potential use as an antibacterial agent in clinical settings .

Anticancer Properties

This compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism in cancer cells involves the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against a panel of bacterial pathogens. Results indicated that it inhibited bacterial growth significantly at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity Assessment : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against cancer .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
Methyl 4-bromo-2-hydroxybenzoateLacks formyl groupAntimicrobial properties
Methyl 3-bromo-5-formyl-4-hydroxybenzoateSimilar structure but different activity profileInvestigated for antimicrobial and anticancer properties
Methyl 4-bromo-5-fluoro-2-hydroxybenzoateFluorine substitution affects reactivityPotentially different biological activities

The presence of both the formyl group and bromine in this compound distinguishes it from these compounds, contributing to its unique biological profile.

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